molecular formula C12H8BrFN2O B5604241 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B5604241
M. Wt: 295.11 g/mol
InChI Key: KTRLDGOGQYWWKI-UHFFFAOYSA-N
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Description

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position of the phenyl ring, and a carboxamide group attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 2-fluoroaniline.

    Formation of Intermediate: The 5-bromo-2-fluoropyridine is reacted with 2-fluoroaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to amidation reaction conditions, typically involving the use of a base such as triethylamine and a solvent like dichloromethane, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate and solvents such as toluene or DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, or other biological assays.

    Chemical Biology: It can serve as a probe or tool compound for investigating biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-fluoropyridine: A precursor in the synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide.

    2-fluoroaniline: Another precursor used in the synthesis.

    5-bromo-3-fluoropyridine-2-carbonitrile: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of bromine, fluorine, and carboxamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRLDGOGQYWWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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